REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[OH:12].[C:13]([CH2:15][C:16](O)=[O:17])#[N:14].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl>[C:13]([CH2:15][C:16]([O:12][C:3]1[C:2]([F:1])=[C:7]([F:8])[C:6]([F:9])=[C:5]([F:10])[C:4]=1[F:11])=[O:17])#[N:14]
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1F)F)F)F)O
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Name
|
|
Quantity
|
0.5 g
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Type
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reactant
|
Smiles
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C(#N)CC(=O)O
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
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C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring for about 4 h at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified over silica gel (20 g)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |